molecular formula C14H16N4O6S B12187287 Ethyl [4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](oxo)acetate

Ethyl [4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](oxo)acetate

Cat. No.: B12187287
M. Wt: 368.37 g/mol
InChI Key: LLJVXLDGQYPMAF-UHFFFAOYSA-N
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Description

Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate is a complex organic compound that features a benzoxadiazole ring, a piperazine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate typically involves multiple steps, starting with the preparation of the benzoxadiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is then introduced through nucleophilic substitution reactions. Finally, the ethyl ester group is added via esterification reactions using reagents such as ethyl chloroformate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with proteins and enzymes, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity to its targets, while the ethyl ester group can influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2,1,3-benzoxadiazol-5-yl)piperazine-1-carboxylate
  • Ethyl 4-(2,1,3-benzoxadiazol-6-yl)piperazine-1-carboxylate
  • Ethyl 4-(2,1,3-benzoxadiazol-7-yl)piperazine-1-carboxylate

Uniqueness

Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate is unique due to the specific positioning of the sulfonyl group on the benzoxadiazole ring, which can significantly influence its chemical reactivity and biological activity. This unique structure may provide advantages in terms of selectivity and potency in its applications .

Properties

Molecular Formula

C14H16N4O6S

Molecular Weight

368.37 g/mol

IUPAC Name

ethyl 2-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-oxoacetate

InChI

InChI=1S/C14H16N4O6S/c1-2-23-14(20)13(19)17-6-8-18(9-7-17)25(21,22)11-5-3-4-10-12(11)16-24-15-10/h3-5H,2,6-9H2,1H3

InChI Key

LLJVXLDGQYPMAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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